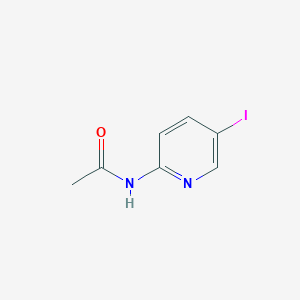
1-(4-Fluoro-2-nitrophenyl)piperidine
Descripción general
Descripción
1-(4-Fluoro-2-nitrophenyl)piperidine, also known as 4-F-2-NP or 4-F-NPP, is an important fluorinated piperidine derivative used in many research applications. It is a synthetic compound that has been used for a variety of scientific research purposes, including synthesis of organic molecules, biochemical and physiological studies, and drug design. 4-F-2-NP is a relatively new chemical compound, first synthesized in the early 2000s, and has since been used in many research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Quantum Chemical Studies
1-(4-Fluoro-2-nitrophenyl)piperidine derivatives have been studied in the context of quantum chemical and molecular dynamic simulation studies. For example, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron. These studies involved calculating global reactivity parameters and examining the adsorption behaviors on metal surfaces (Kaya et al., 2016).
Kinetics and Reaction Mechanisms
Research on kinetics and reaction mechanisms involving piperidine derivatives has been documented. Jarczewski et al. (1986) studied the kinetics of the reaction of a similar piperidine with other compounds in various solvents, shedding light on complex reactions and multistep mechanisms (Jarczewski et al., 1986).
Aromatic Substitution Studies
Pietra et al. (1968) focused on aromatic substitution by piperidine, examining the rates of reactions and kinetic deuterium isotope effects. This research is crucial in understanding the chemical reactivity and substitution patterns of compounds like this compound (Pietra et al., 1968).
Crystallographic Studies
Awasthi et al. (2014) conducted thermal and crystallographic studies of a similar piperidine derivative. They synthesized the compound and characterized it using various techniques, including X-ray crystallography. These studies are important for understanding the structural properties of such compounds (Awasthi et al., 2014).
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis and chemical properties of piperidine derivatives. For instance, Wei (2000) explored the etherification of phenylethyl-4 hydroxypiperidines, contributing to the knowledge of synthetic pathways and reactions involving piperidine derivatives (Wei, 2000).
Anticancer Research
Vinaya et al. (2011) synthesized piperidine derivatives to explore their anticancer effects. They found that certain derivatives had antiproliferative activity against human leukemia cells, indicating potential applications in cancer research (Vinaya et al., 2011).
Catalytic Synthesis
Botteghi et al. (2001) documented the synthesis of neuroleptic agents involving piperidine derivatives. This research provides insights into the use of catalysts in the synthesis of complex organic compounds (Botteghi et al., 2001).
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Fluoro-2-nitrophenyl)piperidine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
1-(4-Fluoro-2-nitrophenyl)piperidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . This transport can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence the compound’s localization, ensuring that it reaches the appropriate site of action.
Propiedades
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBDMNNCMGUEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372057 | |
| Record name | 1-(4-fluoro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719-70-0 | |
| Record name | 1-(4-fluoro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














